
5-Methoxy-1H-indole-2-carbaldehyde
Overview
Description
5-Methoxy-1H-indole-2-carbaldehyde: is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indole-2-carbaldehyde typically involves the reaction of 5-methoxyindole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 5-methoxyindole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 5-Methoxy-1H-indole-2-carboxylic acid.
Reduction: 5-Methoxy-1H-indole-2-methanol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In the field of chemistry, 5M2C serves as an important intermediate in the synthesis of various indole derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals due to their wide range of biological activities.
Biology
Indole derivatives, including 5M2C, have been extensively studied for their biological properties:
- Antimicrobial Activity : Research indicates that 5M2C exhibits significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
S. aureus ATCC 25923 | 3.90 µg/mL |
S. aureus MRSA ATCC 43300 | <1.00 µg/mL |
- Anticancer Potential : Studies have shown that indole derivatives can induce apoptosis in cancer cells. Although specific data on 5M2C is limited, its structural similarities to other indoles suggest potential anticancer properties.
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung) | 10.5 |
Compound B | MDA-MB-231 (Breast) | 8.7 |
5M2C (hypothetical) | TBD | TBD |
Medicine
In medicinal chemistry, 5M2C is being explored for its potential as a therapeutic agent. Its ability to modulate enzyme activity makes it a candidate for developing enzyme inhibitors and neuroprotective agents.
Neuroprotective Potential
Research has indicated that related indole compounds exhibit neuroprotective effects against oxidative stress in neuronal cells. While specific studies on 5M2C are scarce, the structural characteristics of this compound imply that it may also confer neuroprotective benefits in neurodegenerative diseases.
Enzyme Inhibition
Indole derivatives have been noted for their ability to inhibit enzymes such as xanthine oxidase (XO), which is linked to gout. While direct studies on 5M2C are lacking, the indole scaffold is frequently associated with enzyme inhibition activities.
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit mitochondrial dihydrolipoamide dehydrogenase (DLDH), contributing to its neuroprotective effects . The compound also neutralizes reactive oxygen species (ROS) through electron donation, providing antioxidant benefits .
Comparison with Similar Compounds
- 5-Methoxyindole
- 1-Methylindole-2-carboxaldehyde
- Indole-2-carboxaldehyde
- Indole-3-carboxaldehyde
Comparison: 5-Methoxy-1H-indole-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from other indole derivatives .
Biological Activity
5-Methoxy-1H-indole-2-carbaldehyde (5M2C) is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
5M2C is characterized by the presence of a methoxy group at the fifth position and an aldehyde group at the second position of the indole ring. Its molecular formula is CHNO\ and it has a molecular weight of approximately 175.18 g/mol. The structural features contribute to its reactivity and biological profile.
The biological activity of 5M2C is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and signaling pathways.
- Target Interactions : 5M2C exhibits high affinity for multiple receptors, influencing neurotransmitter systems, particularly those involving dopamine.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Signaling : The compound modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and differentiation.
Biological Activities
Research indicates that 5M2C possesses several biological activities:
- Anticancer Activity : Preliminary studies suggest that 5M2C may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole compounds have shown significant IC values in cancer models .
Compound | IC (μM) | Cell Line |
---|---|---|
5M2C | 21 ± 3 | CAKI-1 |
Other Indoles | Varies | Various Cancer Lines |
- Antimicrobial Effects : Indole derivatives are known for their antimicrobial properties. Research has indicated that 5M2C may inhibit certain bacterial strains, although specific data on its efficacy is still emerging.
Case Studies
- Neuroprotective Potential : A study on related indole compounds demonstrated neuroprotective effects against oxidative stress in neuronal cells. While specific data on 5M2C is limited, the structural similarities suggest potential benefits in neurodegenerative diseases .
- Inhibition of Enzymes : A series of indole derivatives were tested for their ability to inhibit xanthine oxidase (XO), an enzyme linked to gout. Although direct studies on 5M2C are lacking, the indole scaffold is frequently associated with enzyme inhibition activities .
Properties
IUPAC Name |
5-methoxy-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXXJMABHGXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356584 | |
Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21778-81-4 | |
Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-indole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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